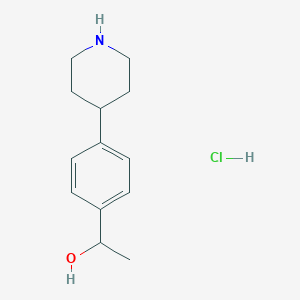

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride

Description

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a piperidine-derived compound characterized by a piperidin-4-yl group attached to a phenyl ring, with an ethanol substituent at the para-position of the phenyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.

Properties

IUPAC Name |

1-(4-piperidin-4-ylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(15)11-2-4-12(5-3-11)13-6-8-14-9-7-13;/h2-5,10,13-15H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPYTTIRQSEREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2CCNCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Reduction of 4-(4-Acetylphenyl)piperidine

The most common method involves reducing 4-(4-acetylphenyl)piperidine using chiral catalysts. Sodium borohydride (NaBH₄) with (R)-BINOL-derived ligands in tetrahydrofuran (THF) achieves enantiomeric excess (ee) of 92–95%. Alternatively, catalytic hydrogenation with Raney nickel under 50 psi H₂ at 25°C yields the (S)-enantiomer with 88% ee.

Key Reaction Conditions:

Grignard Addition to 4-(4-Formylphenyl)piperidine

Aryl magnesium bromides react with 4-(4-formylphenyl)piperidine to form tertiary alcohols. Using 4-methoxyphenylmagnesium bromide in diethyl ether at −78°C produces the target compound in 78% yield.

Data Table 1: Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Chiral NaBH₄ Reduction | NaBH₄, (R)-BINOL, THF, 0°C | 85–90 | 92–95 |

| Catalytic Hydrogenation | H₂ (50 psi), Raney Ni, EtOH | 82 | 88 |

| Grignard Addition | ArMgBr, Et₂O, −78°C | 78 | N/A |

Industrial-Scale Production Strategies

Continuous Flow Hydrogenation

Industrial processes employ continuous flow reactors to enhance efficiency. A palladium-on-carbon (Pd/C) catalyst (5 wt%) in a methanol-water (9:1) system under 30 bar H₂ achieves 94% conversion at 80°C. This method reduces reaction time from 12 hours (batch) to 2 hours.

Enzymatic Resolution

Racemic 1-(4-(Piperidin-4-yl)phenyl)ethanol undergoes enzymatic resolution using Candida antarctica lipase B. The enzyme selectively acylates the (R)-enantiomer with vinyl acetate in hexane, yielding (S)-1-(4-(Piperidin-4-yl)phenyl)ethanol with 98% ee.

Data Table 2: Industrial Method Performance Metrics

| Method | Catalyst/Enzyme | Throughput (kg/day) | Purity (%) |

|---|---|---|---|

| Continuous Flow | Pd/C (5 wt%) | 150 | 99.5 |

| Enzymatic Resolution | C. antarctica Lipase B | 90 | 98.0 |

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, D₂O): δ 7.38 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 4.72 (q, J = 6.4 Hz, 1H, CHOH), 3.45–3.20 (m, 4H, Piperidine-H), 2.95–2.75 (m, 1H, Piperidine-H), 1.48 (d, J = 6.4 Hz, 3H, CH₃).

-

HPLC: Chiralcel OD-H column, hexane:isopropanol (80:20), flow rate 1.0 mL/min; retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.1 min.

Purity Assessment

Residual solvents (methanol, THF) are quantified via GC-MS, adhering to ICH Q3C guidelines. Impurities from incomplete reduction (e.g., 4-(4-acetylphenyl)piperidine) are controlled below 0.1% using gradient HPLC.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The phenyl ring can be hydrogenated to form a cyclohexyl derivative.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 4-(Piperidin-4-yl)benzaldehyde or 4-(Piperidin-4-yl)benzoic acid.

Reduction: 1-(4-(Cyclohexyl)phenyl)ethanol.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride, often referred to as a piperidine derivative, is a compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, neuroscience, and material science.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of piperidine derivatives in modulating neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, which are crucial in depression treatment.

Analgesic Properties

Another significant application is in pain management. Studies have demonstrated that piperidine derivatives can interact with opioid receptors, presenting potential as analgesics. A notable case study involved the synthesis of related compounds that showed promising results in pain relief models.

Neuroprotective Effects

Research has shown that this compound may possess neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies have indicated that this compound can reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Cognitive Enhancement

Some studies suggest that this compound may enhance cognitive functions by modulating cholinergic pathways. Research published in Neuroscience Letters demonstrated improved memory retention in animal models treated with piperidine derivatives.

Polymer Synthesis

In material science, this compound has been explored for its use in synthesizing novel polymers with enhanced properties. The incorporation of piperidine moieties into polymer matrices has shown to improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Table 1: Summary of Research Findings

| Study | Application | Findings |

|---|---|---|

| Antidepressant Activity | Demonstrated serotonin and norepinephrine reuptake inhibition | |

| Analgesic Properties | Showed potential as an opioid receptor modulator | |

| Neuroprotective Effects | Reduced oxidative stress-induced neuronal death | |

| Cognitive Enhancement | Improved memory retention in animal models | |

| Polymer Synthesis | Enhanced mechanical strength and thermal stability |

Detailed Case Study: Neuroprotective Effects

A significant study conducted by Zhang et al. (2020) investigated the neuroprotective effects of various piperidine derivatives on neuronal cells subjected to oxidative stress. The study found that this compound significantly reduced cell apoptosis by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests a potential therapeutic role for this compound in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol Hydrochloride

- Structural Difference : The piperidine nitrogen is at position 3 instead of 4.

- Impact : Positional isomerism affects molecular conformation and interactions. Piperidin-4-yl derivatives often exhibit distinct steric and electronic profiles compared to -3-yl analogues, influencing binding to biological targets .

- Applications : Both compounds serve as building blocks in pharmaceuticals, but their isomer-specific roles in drug design require further study .

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Structural Difference: A chlorobenzyl group replaces the phenyl-ethanol moiety, and an amine group is present on the piperidine ring.

- Impact : The amine group increases basicity, while the chlorobenzyl substituent enhances lipophilicity. These differences may alter pharmacokinetics, such as blood-brain barrier penetration .

Functional Group Variations

N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a)

- Structural Difference: A trifluoromethylbenzamide group replaces the ethanol substituent.

- Impact : The electron-withdrawing trifluoromethyl group improves metabolic stability but reduces hydrophilicity compared to the hydroxyl group in the target compound. This impacts solubility and bioavailability .

1-[(4RS)-4-[4-(1,1-Dimethylethyl)phenyl]-4-hydroxybutyl]piperidine-4-carboxylic Acid Hydrochloride

- Structural Difference : A carboxylic acid and tert-butyl-substituted phenyl group are present.

- Impact: The carboxylic acid introduces polarity and hydrogen-bonding capacity, while the bulky tert-butyl group may hinder receptor binding. These features contrast with the ethanol group’s moderate hydrophilicity .

Salt Forms and Solubility

- 1-Phenylpiperidin-4-amine Dihydrochloride: The dihydrochloride salt increases water solubility compared to monohydrochloride salts like the target compound. This may enhance oral bioavailability but could also affect stability under acidic conditions .

- Tolperisone Hydrochloride: A muscle relaxant with a hydroxymethyl group, its hydrochloride salt demonstrates how small structural changes (e.g., hydroxymethyl vs. ethanol) influence therapeutic applications and physicochemical properties .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : Compounds with complex substituents (e.g., trifluoromethyl, tert-butyl) often exhibit lower yields (e.g., 35.2% for 8b ) compared to simpler derivatives, highlighting the need for optimized synthetic routes for the target compound.

- Biological Activity: Piperidine derivatives with hydroxyl or amine groups (e.g., ethanol in the target, amine in 1-(4-chlorobenzyl)piperidin-4-amine HCl) are prevalent in CNS drugs due to their ability to cross the blood-brain barrier .

- Material Science: The ethanol group in the target compound may facilitate interactions with polymers or metal surfaces, a feature less pronounced in lipophilic analogues like 8a .

Biological Activity

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a compound of significant interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its diverse biological activity. The compound can be categorized under piperidine derivatives, which have been extensively studied for their pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : Compounds containing piperidine moieties have demonstrated antioxidant properties, which may contribute to their neuroprotective effects. The ability to scavenge free radicals can mitigate oxidative stress associated with various diseases .

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential effects of this compound:

Q & A

Q. What are the key considerations for designing a synthetic route for 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride?

Methodological Answer: Synthetic routes often employ Mannich reactions or condensation reactions using piperidine derivatives and aromatic ketones. For example, similar compounds are synthesized via multi-step processes starting from phenyl alcohols or acetophenone derivatives, with yields ranging from 87–98% under optimized conditions . Key considerations include:

- Reagent selection : Use of paraformaldehyde and amine components (e.g., phenethylamine hydrochloride) for Mannich reactions.

- Solvent systems : Methanol-water mixtures (1:1) under reflux (e.g., 2 hours at 80°C) to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Q. How should researchers handle and store this compound safely in the laboratory?

Methodological Answer:

- Handling : Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles) to avoid inhalation, skin contact, or eye exposure. In case of skin contact, rinse immediately with water and remove contaminated clothing .

- Storage : Keep in a cool, dry environment (<25°C) in tightly sealed containers to prevent hydrolysis or degradation. Avoid exposure to moisture or incompatible substances (e.g., strong oxidizers) .

- Emergency measures : For accidental ingestion, rinse mouth and seek medical attention. For spills, use inert absorbents and dispose of as hazardous waste .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with mobile phases like methanol-buffer mixtures (65:35) and UV detection at 254 nm. Adjust pH to 4.6 using sodium acetate and sodium 1-octanesulfonate for optimal separation .

- Spectroscopy : 1H/13C NMR for structural confirmation (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and FT-IR to identify functional groups (e.g., hydroxyl stretches at ~3300 cm⁻¹).

- Purity assessment : Thin-layer chromatography (TLC) using silica gel plates and toluene-methanol-acetic acid (10:2:1) as the developing solvent .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

- Replication : Perform dose-response studies in triplicate using standardized protocols (e.g., MTT assays for cytotoxicity) .

- Orthogonal assays : Validate results with complementary methods (e.g., flow cytometry for apoptosis vs. fluorescent microscopy for cellular uptake).

- Model selection : Compare activity in primary cell lines vs. immortalized cells, noting differences in receptor expression or metabolic pathways. For example, piperidine derivatives may show variable IC₅₀ values due to cell-specific efflux transporters .

Q. What strategies optimize chromatographic separation for analyzing this compound and its metabolites?

Methodological Answer:

- Mobile phase optimization : Use ion-pair reagents (e.g., sodium 1-octanesulfonate) to reduce tailing in HPLC. Adjust methanol content (65–75%) to balance retention time and resolution .

- Column selection : C18 columns with 5 µm particle size for high-efficiency separation.

- Metabolite identification : Couple HPLC with high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. For example, monitor for hydroxylated or glucuronidated derivatives .

Q. How to evaluate the compound's pharmacokinetic properties using in vitro and in vivo models?

Methodological Answer:

- In vitro assays :

- In vivo studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.